N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound has gained attention due to its potential pharmacological properties, including anticonvulsant and anti-infective activities .
Preparation Methods
The synthesis of N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the oxadiazole ring.
Common reagents and conditions used in these reactions include organic solvents like toluene and ethanol, and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with benzodiazepine receptors. The compound contains pharmacophores necessary for binding to these receptors, including an aromatic ring, a hydrogen bond acceptor, and a lipophilic group. This interaction mediates its anticonvulsant effects by modulating the activity of neurotransmitters in the brain .
Comparison with Similar Compounds
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be compared with other oxadiazole derivatives, such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
These compounds share the oxadiazole core but differ in their substitution patterns and pharmacological properties. This compound is unique due to its specific substitution with a cyclohexyl and phenyl group, which contributes to its distinct biological activities .
Properties
IUPAC Name |
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(16-12-9-5-2-6-10-12)15-17-13(18-20-15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNGVFOJVEICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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